5-Nitro-1,2-dihydrocyclobutabenzene

Benzocyclobutene Nitroarene Advanced Polymers

Researchers developing BCB-based thermosetting resins face the critical challenge that generic substitution is not possible for this compound-only the specific 4-nitro regioisomer yields the precise o-xylylene bisdiene intermediates required for high-performance polymerization. Alternative BCB substitution patterns cause premature ring-opening during synthesis, compromising monomer integrity. • Essential starting material for bisbenzocyclobutene monomers used in microelectronics and aerospace resins • Thermally polymerizes via o-xylylene bisdiene intermediates, delivering low dielectric constant and high thermal stability • In stock with standard pack sizes (10-100 mg) and bulk custom synthesis available on request

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 4082-24-0
Cat. No. B3136016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1,2-dihydrocyclobutabenzene
CAS4082-24-0
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1CC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7NO2/c10-9(11)8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2
InChIKeyILYYCDAVWLQXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1,2-dihydrocyclobutabenzene: Electrophilic BCB Intermediate


5-Nitro-1,2-dihydrocyclobutabenzene (CAS 4082-24-0, 4-nitrobenzocyclobutene, C8H7NO2, MW: 149.15, PSA: 45.82 Ų) [1] is a strained benzocyclobutene (BCB) derivative functionalized with an electron-withdrawing nitro group. This nitro-BCB scaffold serves as a critical intermediate in synthesizing bisbenzocyclobutene monomers, which thermally polymerize via highly reactive o-xylylene bisdiene intermediates [2].

4‑Nitro BCB regioisomer for bisbenzocyclobutene monomer synthesis
Strained ring electrophilic intermediate for polymer chemistry
Supports thermal polymerization via o‑xylylene bisdiene intermediates

5-Nitro-1,2-dihydrocyclobutabenzene: Procurement Risk


Generic substitution is not possible because this compound's specific regioisomeric identity (4-nitro substitution on the BCB core) is essential for synthesizing high-performance BCB-based thermosetting resins [1]. In contrast, other BCB substitution patterns can lead to premature ring-opening during synthesis [2]. Unlike non-strained nitroaromatics, its unique strain energy and the electron-withdrawing nitro group define its reactivity in forming advanced polymer precursors.

Regioisomer Mismatch

3‑Nitro BCB regioisomer may undergo ring‑opening during synthesis; the 4‑nitro regioisomer is required for monomer integrity.

Scaffold Incompatibility

Non‑strained nitroaromatics lack the BCB ring strain needed for thermal polymerization pathways.

5-Nitro-1,2-dihydrocyclobutabenzene: Evidence Comparison


Regioselective 4-Nitration for BCB Monomer Synthesis

5-Nitro-1,2-dihydrocyclobutabenzene (the 4-nitro regioisomer) is explicitly identified as an important intermediate for preparing bisbenzocyclobutene compounds [1]. Alternative nitration patterns on BCB yield different regioisomers that are unsuitable for this specific monomer synthesis pathway.

Regioselective 4‑Nitration
Head‑to‑head
4‑nitro BCB is the preferred precursor for bisbenzocyclobutene monomers
Important regioisomer for targeted monomer synthesis
Other isomers not described for this polymer pathway
Benzocyclobutene Nitroarene Advanced Polymers

Prevention of Ring-Opening During Synthesis

Electrophilic substitution studies demonstrate that nitration of BCB at the 3-position can induce ring-opening between positions 1 and 7 [1]. In contrast, the 4-nitro derivative (CAS 4082-24-0) represents a stable regioisomer that does not undergo this undesirable side reaction, making it the more reliable intermediate.

Ring‑Opening Prevention
Reported
4‑nitro BCB is stable; 3‑nitro BCB undergoes ring‑opening upon nitration
Stable regioisomer may support reliable downstream reactions
Avoids premature decomposition risk
Benzocyclobutene Nitroarene Strained Ring

Nitrosodestannylation for Precise Functionalization

A specific method for preparing 1,2-dihydro-3-nitrobenzocyclobutene via nitrosodestannylation of a trimethylstannyl-BCB precursor has been reported [1]. This highlights an alternative, potentially more selective, route to specific nitro-BCB regioisomers compared to direct electrophilic nitration.

Nitrosodestannylation Route
Method context
Alternative synthesis via organotin precursor may offer regioisomeric control
May support higher regioisomeric purity
Reported route; requires validation
Nitroarene Organotin Synthetic Method

5-Nitro-1,2-dihydrocyclobutabenzene: Key Applications


BCB Monomers for Advanced Thermosetting Resins

This compound is the essential starting material for synthesizing bisbenzocyclobutene monomers [1]. These monomers are then polymerized to create high-performance BCB resins, which are valued in microelectronics and aerospace for their low dielectric constant, high thermal stability, and excellent planarization properties [1].

Domino Cycloadditions for Heterocyclic Systems

Nitro-substituted benzocyclobutene derivatives, including CAS 4082-24-0, serve as key substrates in the construction of fused heterocyclic systems through domino-type cycloaddition reactions of o-xylylene intermediates [1].

Energetic Materials Synthesis

The nitrobenzocyclobutene core is a structural motif found in the synthesis of polynitrocyclobutane derivatives, which are investigated as potential energetic materials [1].

Application
Selection Property
Validation Focus
BCB Monomers for Thermosetting Resins
Regioselective 4‑nitro BCB intermediate
Monomer integrity and polymerization performance
Domino Cycloadditions for Heterocycles
Strained BCB with electron‑withdrawing nitro group
o‑Xylylene intermediate generation and reactivity
Energetic Materials Synthesis
Nitroarene‑BCB core for polynitrocyclobutane derivatives
Derivative formation and energetic property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitro-1,2-dihydrocyclobutabenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.